Superior IOP-Lowering Scaffold Class Over Imidazo[1,2-a]benzimidazole Based on Pharmacophore Analysis
In a study comparing 27 condensed benzimidazoles for IOP-lowering activity in normotensive rats, pyrimido[1,2-a]benzimidazole derivatives like RU839 demonstrated significant efficacy. The pharmacophore analysis directly concluded that the pyrimido[1,2-a]benzimidazole class is 'more promising' than the imidazo[1,2-a]benzimidazole class for generating compounds with high IOP-lowering activity. This establishes a clear class-level superiority for the target compound's core scaffold over its imidazo isostere [1].
| Evidence Dimension | Pharmacophore potential for high IOP-lowering activity |
|---|---|
| Target Compound Data | Pyrimido[1,2-a]benzimidazole class: identified as more promising pharmacophore |
| Comparator Or Baseline | Imidazo[1,2-a]benzimidazole class: identified as less promising pharmacophore |
| Quantified Difference | Qualitatively superior pharmacophore classification based on biological data from 27 tested compounds |
| Conditions | In vivo IOP measurement via rebound tonometry in ocular normotensive rats; single topical instillation at 0.1%, 0.2%, and 0.4% concentrations; measurement up to 6h post-dose |
Why This Matters
For researchers designing ocular hypotensive agents, starting with the pyrimido[1,2-a]benzimidazole scaffold saves significant chemistry resources by avoiding the less promising imidazo[1,2-a]benzimidazole class.
- [1] Marcus, A. J., et al. (2018). Intraocular pressure lowering effect and structure-activity relationship of imidazo[1,2-a]benzimidazole and pyrimido[1,2-a]benzimidazole compounds in ocular normotensive rats. European Journal of Pharmaceutical Sciences, 114, 148-159. View Source
